N-(4-carbamoylphenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
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Overview
Description
N~1~-[4-(AMINOCARBONYL)PHENYL]-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is a complex organic compound that features a benzamide core with additional functional groups, including an aminocarbonyl group and a nitro-pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(AMINOCARBONYL)PHENYL]-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the aminocarbonyl and nitro-pyrazole groups through various coupling reactions. Key steps may include:
Formation of the Benzamide Core: This can be achieved by reacting an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Aminocarbonyl Group: This step often involves the use of carbamoyl chloride or similar reagents to introduce the aminocarbonyl functionality.
Coupling with Nitro-Pyrazole: The final step involves the coupling of the benzamide intermediate with a nitro-pyrazole derivative, typically using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(AMINOCARBONYL)PHENYL]-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~) or other oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H~2~).
Substitution: Electrophiles such as halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine derivative.
Substitution Reactions: Formation of various substituted benzamides depending on the electrophile used.
Scientific Research Applications
N~1~-[4-(AMINOCARBONYL)PHENYL]-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N1-[4-(AMINOCARBONYL)PHENYL]-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro-pyrazole moiety can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
N~1~-[4-(AMINOCARBONYL)PHENYL]-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE: shares structural similarities with other benzamide derivatives and nitro-pyrazole compounds.
Benzamide Derivatives: Compounds like N-phenylbenzamide and N-(4-nitrophenyl)benzamide.
Nitro-Pyrazole Compounds: Compounds like 4-nitro-1H-pyrazole and its derivatives.
Uniqueness
The uniqueness of N1-[4-(AMINOCARBONYL)PHENYL]-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE lies in its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both the aminocarbonyl and nitro-pyrazole groups allows for diverse chemical modifications and applications in various fields .
Properties
Molecular Formula |
C18H15N5O4 |
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Molecular Weight |
365.3 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-4-[(4-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C18H15N5O4/c19-17(24)13-5-7-15(8-6-13)21-18(25)14-3-1-12(2-4-14)10-22-11-16(9-20-22)23(26)27/h1-9,11H,10H2,(H2,19,24)(H,21,25) |
InChI Key |
XJGFOTVPVZNRSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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